molecular formula C9H15N3O B041420 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one CAS No. 42487-72-9

2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one

Cat. No. B041420
CAS RN: 42487-72-9
M. Wt: 181.23 g/mol
InChI Key: NQCPECCCWDWTJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one and its derivatives typically involves the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This process leads to the formation of novel tautomeric pyrimidinones, which are characterized by various spectroscopic techniques including NMR, IR, UV, and mass spectrometry. These compounds exhibit significant tautomerism, primarily existing as the 4(3H)-lactam tautomers in solution (Craciun, Kovacs, Crăciun, & Mager, 1998).

Molecular Structure Analysis

X-ray crystallography and quantum-chemical calculations have been used to study the molecular structure of 2-diethylamino-6-methyl-1H-pyrimidin-4-one derivatives. These studies reveal that the compound exists exclusively as the lactam tautomer when protonated at the N3 ring nitrogen in the solid state. The crystal structure analysis shows that molecules are assembled in planar centrosymmetric dimers through strong resonance-assisted N—H···O intermolecular hydrogen bonds (Craciun, Custelcean, & Mager, 1999).

Chemical Reactions and Properties

The reactivity of 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one towards various reagents showcases its versatile chemical properties. For instance, it undergoes direct nucleophilic C-4 hydroxy substitution with sodium alkoxides, indicating an unexpected and efficient reactivity pattern. This reactivity opens up pathways for synthesizing new C-6 vinyl cytosine derivatives, demonstrating the compound's potential for chemical modification and application in various fields (Botta, Occhionero, Saladino, Crestini, & Nicoletti, 1997).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : A study demonstrated the successful synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, offering a new approach for creating complex organic compounds (Ochi & Miyasaka, 1983).

  • Drug Discovery Potential : The crystal structure of a related compound, methyl 4-diethylamino-2-formamidothieno[2,3-d]pyrimidine-6-carboxylate, revealed strong stacking interactions between molecules, indicating potential in drug discovery (Tsiveriotis et al., 1995).

  • Molecular Structure Analysis : The N3 lactam form of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was found to be a stable, monoclinic compound with structural similarities to isocytosine and its derivatives, aiding in understanding molecular structures (Craciun, Custelcean, & Mager, 1999).

  • Antiplatelet Activity : Some derivatives, particularly substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrated antiplatelet activity, indicating potential therapeutic applications (Roma et al., 1993).

  • Potential in Enhancing Oral Bioavailability : A 2-methyl analogue showed comparable in vitro activity and improved gastrointestinal permeability compared to other compounds, suggesting it could enhance oral bioavailability for specific inhibitors (Palanki et al., 2000).

  • Applications in Organic Synthesis : The Biginelli reaction was used to prepare novel 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones and 2-(arylamino)pyrimidines, highlighting potential applications in organic synthesis (Terentjeva, Muceniece, & Lu̅sis, 2014).

  • Antimicrobial Activity : Some synthesized compounds, including derivatives of pyrimidin-4-ones, showed moderate antimicrobial activity against various bacteria and fungi, suggesting potential in antimicrobial treatments (Guna & Purohit, 2012).

  • Anticancer and Anti-inflammatory Potential : Novel pyrazolopyrimidines derivatives exhibited potential as anticancer and anti-5-lipoxygenase agents, underscoring the significance of these compounds in therapeutic research (Rahmouni et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 2-(Diethylamino)ethanol is known to be corrosive and flammable .

Future Directions

The future directions for a compound depend on its potential applications. For instance, compounds with similar structures are being explored for their potential in various fields such as drug discovery, material science, etc .

properties

IUPAC Name

2-(diethylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCPECCCWDWTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195272
Record name 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one

CAS RN

42487-72-9
Record name 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42487-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one
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Record name 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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